3-(2-Aminopropan-2-yl)oxolan-3-ol
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Overview
Description
3-(2-Aminopropan-2-yl)oxolan-3-ol is a chemical compound with the molecular formula C7H15NO2 and a molecular weight of 145.20 g/mol . This compound is characterized by the presence of an oxolane ring (a five-membered ring containing one oxygen atom) and an amino group attached to a propan-2-yl side chain. It is used primarily for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminopropan-2-yl)oxolan-3-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of oxirane (ethylene oxide) with an amine, followed by cyclization to form the oxolane ring . The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminopropan-2-yl)oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
3-(2-Aminopropan-2-yl)oxolan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacokinetics.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Aminopropan-2-yl)oxolan-3-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity. The oxolane ring provides structural stability and can participate in ring-opening reactions under certain conditions .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-propanol: A hydrogenated derivative of alanine.
3-Amino-1-propanol: A straight-chain compound not widely used.
3-Amino-2-propanol:
Uniqueness
3-(2-Aminopropan-2-yl)oxolan-3-ol is unique due to the presence of both an oxolane ring and an amino group, which allows it to participate in a variety of chemical reactions and interactions. This dual functionality makes it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C7H15NO2 |
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Molecular Weight |
145.20 g/mol |
IUPAC Name |
3-(2-aminopropan-2-yl)oxolan-3-ol |
InChI |
InChI=1S/C7H15NO2/c1-6(2,8)7(9)3-4-10-5-7/h9H,3-5,8H2,1-2H3 |
InChI Key |
RXUZXYBNWCSNSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1(CCOC1)O)N |
Origin of Product |
United States |
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